![molecular formula C19H17ClN2O2 B13829010 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Chemical Biology: It is used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-bromo-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-chloro-4-(2,5-dimethylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-5-8-14(9-6-11)22-18(23)16(20)17(19(22)24)21-15-10-12(2)4-7-13(15)3/h4-10,21H,1-3H3 |
InChI Key |
BJTVQOPRSPIPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


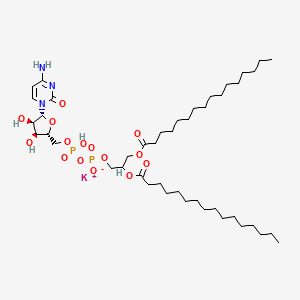
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
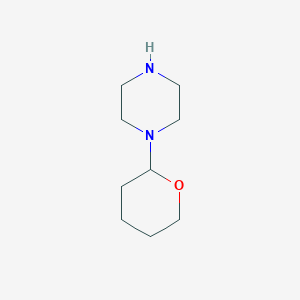
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)

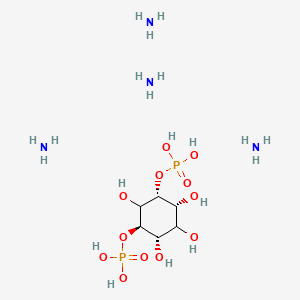
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
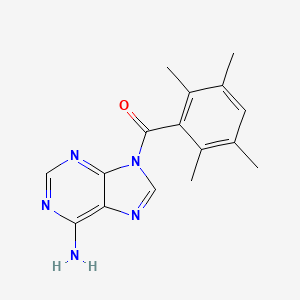


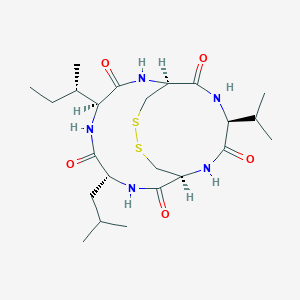
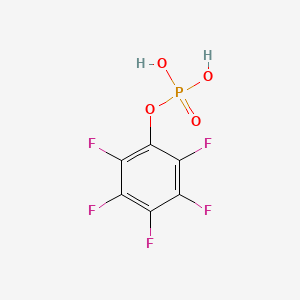
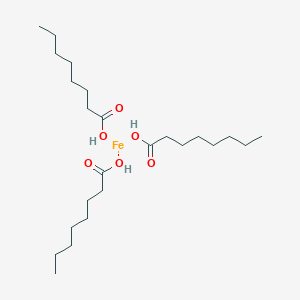
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
